Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2059988-96-2
VCID: VC2611105
InChI: InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15)
SMILES: CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate

CAS No.: 2059988-96-2

Cat. No.: VC2611105

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate - 2059988-96-2

Specification

CAS No. 2059988-96-2
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15)
Standard InChI Key PDGGIINOHWHYMD-UHFFFAOYSA-N
SMILES CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C
Canonical SMILES CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics and Chemical Classification

Molecular Structure

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate contains a 1,4-diazepane core, which is a seven-membered heterocyclic ring with nitrogen atoms at positions 1 and 4. The compound is characterized by several key structural features:

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1

  • A carbonyl (oxo) group at position 5

  • Two methyl groups (dimethyl) at position 7, creating a quaternary carbon center

The molecular formula of the compound is C₁₂H₂₂N₂O₃, similar to related diazepane derivatives that contain varying substituents on the seven-membered ring .

Chemical Classification

This compound belongs to several important chemical classifications:

  • Heterocyclic compounds (specifically diazepanes)

  • N-Boc protected amines

  • Lactams (due to the carbonyl group within the ring structure)

  • Carbamates (due to the Boc protecting group)

As a member of the diazepane family, it shares structural similarities with other 1,4-diazepanes that have been studied for their potential biological activities and synthetic utility .

Physicochemical Properties

General Physical Properties

Based on analysis of related compounds with similar structural features, the following physical properties can be anticipated for tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate:

PropertyValueNotes
Molecular WeightApproximately 242-246 g/molCalculated from molecular formula C₁₂H₂₂N₂O₃
Physical StateLikely a white to off-white solidTypical for similar N-Boc protected heterocycles
SolubilitySoluble in organic solvents (DMSO, dichloromethane, chloroform)Limited water solubility expected
Melting PointApproximately 80-120°CEstimated based on similar compounds

Related diazepane compounds such as tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate exhibit similar physical characteristics, with variations due to different substituents .

Spectroscopic Properties

The spectroscopic profile of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate would typically include:

  • ¹H NMR signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm)

  • Characteristic signals for the geminal dimethyl groups (likely appearing as singlets around δ 1.0-1.3 ppm)

  • Complex multiplets for the methylene protons of the diazepane ring

  • ¹³C NMR signals for the carbonyl carbons (approximately δ 170-175 ppm for the lactam and δ 155-160 ppm for the carbamate)

Stability and Reactivity

The compound contains several reactive sites:

  • The Boc protecting group is acid-labile, typically cleaved under acidic conditions (TFA, HCl)

  • The amide (lactam) functionality at position 5 can undergo various transformations including reduction and nucleophilic attack

  • The tertiary amine (N-4) may serve as a nucleophile in various reactions

The geminal dimethyl groups at position 7 likely contribute to conformational rigidity through the Thorpe-Ingold effect, potentially influencing the compound's reactivity and biological properties .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate likely involves several strategic disconnections:

  • Introduction of the Boc protecting group to a preformed 7,7-dimethyl-5-oxo-1,4-diazepane

  • Cyclization to form the seven-membered ring with the lactam functionality

  • Installation of the geminal dimethyl groups either before or after ring formation

Synthetic Routes

Based on the synthetic approaches used for similar compounds, potential synthetic pathways may include:

  • Route A: Cyclization of Linear Precursors

    • Starting with suitably protected linear amino acid derivatives

    • Introduction of geminal dimethyl groups via alkylation reactions

    • Ring closure to form the diazepane core

    • Selective Boc protection of the N-1 position

  • Route B: Modification of Existing Diazepane Scaffolds

    • Beginning with commercially available 1,4-diazepane

    • Selective protection of the nitrogens

    • Installation of the carbonyl group at position 5

    • Introduction of the geminal dimethyl groups at position 7

    • Final Boc protection of N-1

The synthetic accessibility of this compound is likely moderate to high, given the established methodologies for preparing similar heterocyclic structures .

Applications and Significance in Research

Pharmaceutical Applications

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate and related diazepane derivatives have potential applications in pharmaceutical research:

  • As scaffolds for developing biologically active compounds

  • As intermediates in the synthesis of more complex drug candidates

  • As pharmacophores targeting specific protein-ligand interactions

The seven-membered ring offers a distinctive spatial arrangement of functional groups that can be advantageous for certain drug discovery programs.

Synthetic Building Block

As a functionalized heterocycle, this compound serves as a valuable building block in organic synthesis:

  • The Boc-protected nitrogen allows for selective transformations at other positions

  • The lactam functionality can undergo various modifications

  • The geminal dimethyl groups introduce conformational constraints that may be desirable for certain molecular architectures

Structure-Activity Relationship Studies

The unique structural features of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate make it potentially valuable in structure-activity relationship (SAR) studies:

  • The rigid seven-membered ring provides a defined spatial arrangement

  • The geminal dimethyl groups restrict conformational flexibility

  • The carbonyl group serves as a hydrogen bond acceptor

  • The protected and unprotected nitrogen atoms offer distinct possibilities for interactions with biological targets

Analytical Methods and Characterization

Chromatographic Analysis

The analysis and purification of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate can be achieved through:

  • High-Performance Liquid Chromatography (HPLC) using normal or reversed-phase methods

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems

  • Flash column chromatography for larger-scale purification

Structural Confirmation

Definitive structural characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) spectroscopy to identify key functional groups

  • X-ray crystallography if suitable crystals can be obtained

Comparison with Related Compounds

Structural Analogues

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate belongs to a family of structurally related compounds that share the 1,4-diazepane core:

CompoundCAS NumberKey Structural Difference
Tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate935843-58-6Single methyl at position 7 instead of geminal dimethyl
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate220898-16-8Phenyl group at position 7 instead of geminal dimethyl
Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate1042598-29-7Trifluoromethyl at position 5 instead of carbonyl

These structural variations can significantly impact physical properties, reactivity, and biological activities .

Structure-Property Relationships

Computational Analysis and Molecular Modeling

Computational Properties

Based on computational analyses of similar structures, tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate likely exhibits:

  • Moderate to high lipophilicity (estimated Log P: 1.0-2.0)

  • Polar surface area (PSA) of approximately 60-70 Ų (comparable to related diazepanes)

  • Several hydrogen bond acceptors (3) and limited hydrogen bond donors (0-1)

  • Moderate synthetic accessibility (on the scale of 3-4 out of 10, where 1 is very easy)

Conformational Analysis

The seven-membered diazepane ring with geminal dimethyl substituents likely adopts specific preferred conformations:

  • The geminal dimethyl groups create a conformational bias through the Thorpe-Ingold effect

  • The lactam functionality introduces planarity in part of the ring

  • The Boc group likely adopts rotameric states influenced by steric interactions with the ring

Detailed conformational analysis would require molecular dynamics simulations or NMR studies to fully elucidate the energetically favored conformations.

Future Research Directions

Synthetic Optimization

Future research might focus on:

  • Developing more efficient routes to synthesize tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate

  • Exploring green chemistry approaches to its preparation

  • Investigating stereoselective methods if applicable to related compounds

Derivatization and Library Development

The compound could serve as a platform for creating chemical libraries through:

  • Functionalization of the unprotected nitrogen

  • Modifications of the lactam moiety

  • Replacement of the Boc group with other substituents after deprotection

  • Introduction of additional functionality at various positions of the ring

Biological Evaluation

Given its structural features, investigation of potential biological activities would be valuable:

  • Screening against various biological targets

  • Exploration as a peptidomimetic scaffold

  • Investigation of structure-activity relationships through systematic modification

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